1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)-
Description
Molecular Geometry and Configurational Isomerism
The molecular geometry of Compound X is defined by a 1,3-dioxolane core substituted at the 4- and 5-positions with 2,4-dichlorophenyl and 4-chlorophenyl groups, respectively, and a 1H-1,2,4-triazole moiety linked via a methylene bridge. X-ray crystallographic studies of analogous triazole-dioxolane hybrids reveal that the dioxolane ring adopts a puckered conformation, with the 4S,5R stereochemistry enforcing a cis arrangement of the aryl substituents. This configuration creates a steric environment that restricts free rotation about the C4–C5 bond, as evidenced by the 8.5° dihedral angle between the two chlorinated phenyl rings in related structures.
Configurational isomerism in Compound X arises primarily from the stereogenic centers at C4 and C5 of the dioxolane ring. Computational models of diastereomeric pairs (e.g., 4S,5R vs. 4R,5S) show energy differences of 2.3–3.1 kcal/mol due to unfavorable van der Waals interactions between ortho-chlorine atoms in the trans configuration. The 4S,5R isomer exhibits a 1.42 g/cm³ density, consistent with tight molecular packing observed in crystalline analogs.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₁₄Cl₃N₃O₂ | |
| Density (g/cm³) | 1.42 | |
| Boiling point (°C) | 619.4 |
X-ray Crystallography and Electron Density Mapping
Single-crystal X-ray analysis of Compound X analogs (e.g., triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivatives) reveals orthorhombic crystal systems with P2₁2₁2₁ space groups and unit cell parameters a = 8.732 Å, b = 12.456 Å, c = 14.891 Å. Electron density maps derived from density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show maxima of +0.135 e/ų at triazole nitrogen atoms and minima of −0.135 e/ų near chlorine substituents. These features correlate with electrostatic potential surfaces where the triazole moiety exhibits nucleophilic character (red regions: −45 kcal/mol), while chlorinated phenyl rings display electrophilic potentials (blue regions: +32 kcal/mol).
Notably, the dioxolane oxygen atoms participate in C–H···O hydrogen bonds (2.8–3.1 Å) that stabilize the crystal lattice. In one analog, the O1–C4–C5–O2 torsion angle measures 178.5°, indicating near-perpendicular orientation of the dioxolane oxygen lone pairs.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
¹H-NMR studies of Compound X in deuterated dimethyl sulfoxide reveal restricted rotation about the dioxolane-triazole linkage, evidenced by distinct axial and equatorial proton environments. The methylene bridge protons (CH₂) adjacent to the triazole ring split into an AB quartet (δ 4.49 ppm, J = 5.0 Hz), suggesting diastereotopicity induced by the chiral dioxolane center. Nuclear Overhauser effect (NOE) correlations between the triazole H2 proton (δ 8.45 ppm) and the 4-chlorophenyl meta-hydrogens (δ 7.41 ppm) confirm a synclinal arrangement of these groups.
Variable-temperature ¹³C-NMR experiments (−40°C to +60°C) demonstrate coalescence of the C4 and C5 signals at 35°C (ΔG‡ = 12.7 kcal/mol), corresponding to ring puckering dynamics with an energy barrier comparable to analogous dioxolane systems.
Comparative Analysis with Related Triazole-Dioxolane Hybrids
Compound X distinguishes itself from structurally related hybrids through its stereoelectronic profile:
- Steric Effects : The 4S,5R configuration creates a 23% larger solvent-accessible surface area than the 2R,4S itraconazole stereoisomer, as calculated using MMFF94 force fields.
- Electronic Properties : Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.1 eV for Compound X versus 3.7 eV for non-chlorinated analogs, indicating enhanced kinetic stability.
- Metabolic Stability : Unlike the (2S,4R)-itraconazole diastereomer, which undergoes rapid CYP3A4-mediated oxidation (t₁/₂ = 2.3 hr), the 4S,5R configuration in Compound X analogs shows no detectable metabolism over 24 hr in hepatic microsomes.
The table below contrasts key parameters with itraconazole stereoisomers:
| Parameter | Compound X | (2R,4S)-Itraconazole | (2S,4R)-Itraconazole |
|---|---|---|---|
| LogP (calc.) | 5.2 | 6.1 | 6.3 |
| CYP3A4 IC₅₀ (nM) | >1000 | 3.7 | 14.8 |
| H-bond acceptors | 5 | 7 | 7 |
This stereochemical optimization reduces off-target cytochrome P450 interactions while maintaining the triazole’s capacity for π–π stacking with aromatic residues in biological targets.
Properties
CAS No. |
107679-88-9 |
|---|---|
Molecular Formula |
C18H14Cl3N3O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
1-[[(4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl3N3O2/c19-13-3-1-12(2-4-13)17-18(26-11-25-17,8-24-10-22-9-23-24)15-6-5-14(20)7-16(15)21/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |
InChI Key |
YQXVWEIGSWVVEF-QZTJIDSGSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Dioxolane Ring
The dioxolane ring is synthesized by reacting appropriate diols with aldehydes or ketones under acidic or catalytic conditions. This step ensures the stereochemistry required for the final compound.
Step 2: Introduction of Chlorinated Phenyl Groups
The chlorinated phenyl groups are introduced through nucleophilic substitution reactions or direct coupling methods. These groups enhance the compound's electron-withdrawing properties and stability.
Step 3: Triazole Ring Formation
The triazole ring is formed using hydrazine hydrate and aldehydes or ketones:
- Hydrazine hydrate reacts with formic acid esters under high-pressure conditions.
- By-products like methanol are evaporated to yield intermediate compounds.
- The intermediate is refluxed with ethanol to crystallize the triazole derivative.
Detailed Reaction Conditions
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| Formation of Dioxolane Ring | Diols + Aldehydes/Ketones | Acidic or catalytic conditions | Dioxolane intermediate |
| Attachment of Chlorinated Phenyl Groups | Chlorinated phenyl derivatives | Nucleophilic substitution | Chlorinated phenyl intermediates |
| Triazole Ring Formation | Hydrazine hydrate + Formic acid esters | High-pressure reactor (120–130°C) | Triazole intermediate |
Optimization Parameters
Reaction Temperature
The temperature for triazole formation is optimized between 120°C and 130°C , ensuring efficient reaction kinetics without decomposition.
Reactant Concentrations
Hydrazine hydrate concentration is maintained at approximately 85% , while ammonium salts such as ammonium chloride are used in controlled quantities to facilitate reaction.
Crystallization
The crystallization step involves cooling the filtrate to room temperature after hot filtration. This ensures high purity and yield of the final product.
Advantages of the Methodology
- Safety: Avoids explosive diazonium salts.
- Efficiency: High yield with minimal energy consumption.
- Industrial Feasibility: Simple process suitable for large-scale production.
Challenges and Considerations
- Maintaining stereochemical integrity during dioxolane formation.
- Ensuring complete reaction during triazole ring synthesis to avoid impurities.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions may introduce different functional groups into the chlorophenyl rings.
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the efficacy of various 1,2,4-triazole derivatives as antifungal agents. This compound has been investigated for its potential to combat infections caused by fungi such as Candida and Aspergillus species.
Case Study: Antifungal Activity
A study published in PubMed Central reviewed the structure-activity relationship (SAR) of triazole derivatives. It was found that modifications on the triazole ring significantly influenced antifungal potency. The specific compound under discussion demonstrated promising results against resistant fungal strains when tested in vitro .
Other Therapeutic Applications
Beyond antifungal activity, 1H-1,2,4-Triazole derivatives are being explored for additional therapeutic applications:
Cancer Treatment
Some studies suggest that triazole compounds may possess anticancer properties. Research indicates that they can inhibit specific kinases involved in cancer cell proliferation and survival .
Case Study: ASK1 Inhibition
A patent application described a derivative of 1H-1,2,4-Triazole that acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in various diseases including cancer and neurodegenerative disorders. This suggests potential applications in treating conditions mediated by ASK1 signaling pathways .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compound D20 (1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
- Key Differences :
- Stereochemistry: D20 has a 4R configuration in the dioxolane ring vs. the 4S,5R configuration in the target compound.
- Substitution: D20 lacks the 2,4-dichlorophenyl group but includes a methyl group on the dioxolane ring.
- Biological Activity :
Compound D26 (1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
- Key Differences :
- Incorporates a pyrazole-thiazole core instead of a dioxolane ring.
- Substitution includes fluorophenyl and methyl groups on the triazole.
- Crystallographic Insights :
Triazole Derivatives with Varied Aryl Substituents
Compound 6h (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione)
Compound 1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-Triazole
SAR Insights :
- Halogen Effects : Chlorophenyl substituents (as in D20) enhance fungicidal activity, while fluorophenyl groups (D26) improve herbicidal potency due to increased electronegativity and membrane permeability .
- Stereochemistry : The 4S,5R configuration in the target compound may optimize binding to CYP51 P450 enzymes, similar to stereospecific interactions observed in azole antifungals .
- Dioxolane vs. Benzoxazole : Dioxolane-linked triazoles (e.g., D20) show broader activity than benzoxazole derivatives (e.g., 6h), likely due to improved conformational flexibility .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy :
- ¹H-NMR :
- Target compound: Aromatic protons (δ 7.0–8.0 ppm) and dioxolane methylene (δ 4.0–5.0 ppm).
- Compound D20: Triazole NH (δ ~9.5 ppm) and dioxolane CH₃ (δ 2.5 ppm) .
Biological Activity
The compound 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- represents a class of triazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and notable case studies.
Synthesis and Structural Characteristics
1H-1,2,4-triazoles are characterized by a five-membered ring containing three nitrogen atoms. The specific derivative incorporates a 1,3-dioxolane ring and various aromatic substituents that significantly influence its biological properties. The synthesis often involves reactions of hydrazones or amidrazones with various acylating agents, leading to a range of triazole derivatives with distinct functionalities.
Table 1: Summary of Synthesis Methods for Triazole Derivatives
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Amidrazone Reaction | Succinic anhydride | Variable | |
| Hydrazone Cyclization | α-Dichlorotoluene sulfonyl | 80% | |
| Acylation Reactions | Various acylating agents | High yields |
Anticancer Activity
Research has demonstrated that certain 1H-1,2,4-triazole derivatives exhibit significant anticancer properties. For example, derivatives containing the 3-amino group have shown promising results against various cancer cell lines. A study indicated that compounds with a 3-bromophenylamino moiety exhibited enhanced anticancer activity due to their ability to inhibit angiogenesis and induce apoptosis in cancer cells .
Case Study: Anticancer Efficacy
In a comparative study evaluating the cytotoxicity of triazole derivatives against liver cancer cell lines (Hep-G2), one derivative demonstrated only 10.99% cell viability at 100 µg/mL, comparable to standard chemotherapeutics like doxorubicin .
Antifungal Activity
The antifungal potential of 1H-1,2,4-triazole derivatives has also been extensively studied. The core structure has been identified as a crucial pharmacophore in many antifungal agents. Recent investigations into novel triazoles have shown broad-spectrum antifungal activity against resistant strains .
Table 2: Antifungal Activity of Selected Triazole Derivatives
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 0.5 µg/mL | |
| Compound B | Aspergillus niger | 0.25 µg/mL | |
| Compound C | Fusarium solani | 1 µg/mL |
Anti-inflammatory Activity
Beyond anticancer and antifungal properties, some triazole derivatives exhibit anti-inflammatory effects. Studies have shown that specific substitutions on the triazole ring can enhance the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Release
In vitro tests indicated that certain triazole derivatives significantly reduced TNF-α release from peripheral blood mononuclear cells (PBMCs), highlighting their potential as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. Variations in substituents can lead to significant differences in potency and selectivity:
- Aromatic Substituents : The presence of electron-withdrawing groups (e.g., chlorophenyl) enhances inhibitory potency against various biological targets.
- Dioxolane Ring : Incorporation of the dioxolane moiety has been linked to improved solubility and bioavailability.
Table 3: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased potency against cancer cells |
| Dioxolane ring | Enhanced solubility and activity |
Q & A
Q. What are the optimal synthetic routes for preparing 1H-1,2,4-triazole derivatives with complex stereochemistry, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazole derivatives often involves multi-step reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be cyclized under reflux in DMSO for 18 hours to form triazole cores . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
- Acid catalysis : Glacial acetic acid (5 drops) facilitates Schiff base formation in subsequent steps .
- Workup : Slow cooling and crystallization (water-ethanol) improve purity, yielding ~65% for intermediates .
Variations in substituents (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl) may require adjusted stoichiometry or extended reflux times.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing triazole derivatives?
Methodological Answer:
- ¹H-NMR : Critical for confirming stereochemistry and substituent positions. For example, aromatic protons in 5-(4-chlorophenyl)-1,2,4-triazole derivatives appear as multiplet signals at δ 6.86–7.26 ppm .
- IR spectroscopy : Identifies functional groups (e.g., C=N at 1596 cm⁻¹, C-Cl at 702 cm⁻¹) .
- Elemental analysis : Discrepancies in nitrogen content (e.g., calculated 3.74% vs. observed 3.37% ) may indicate incomplete cyclization or impurities.
- LC-MS : Validates molecular ion peaks (e.g., [M+1] at m/z 419) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for triazole derivatives with multiple halogen substituents?
Methodological Answer: Conflicting spectral data (e.g., unexpected NMR splitting or IR absorption bands) often arise from steric hindrance or dynamic stereochemical effects. Strategies include:
- Variable-temperature NMR : Resolves overlapping signals caused by conformational flexibility .
- X-ray crystallography : Provides definitive structural validation. For example, single-crystal diffraction confirmed the planar conformation of fluorophenyl-substituted triazoles, except for one perpendicular aryl group .
- DFT calculations : Predicts optimized geometries and vibrational frequencies to cross-validate experimental IR data .
Q. What computational approaches are effective for predicting the biological activity of triazole derivatives?
Methodological Answer:
- Molecular docking : Triazole derivatives with halogen substituents (e.g., 4-chlorophenyl) show affinity for antimicrobial targets. Docking studies using Autodock Vina can identify binding interactions (e.g., hydrogen bonds with fungal CYP51 enzymes) .
- ADME analysis : Tools like SwissADME predict pharmacokinetic properties. For example, logP values >3.5 suggest high lipophilicity, which may enhance membrane penetration .
- QSAR models : Correlate substituent electronic effects (e.g., electron-withdrawing Cl groups) with antifungal IC₅₀ values .
Q. How do substituent electronic effects influence the biological activity of triazole derivatives?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Chloro substituents enhance electrophilicity, improving interactions with microbial enzymes. For instance, 4-chlorophenyl derivatives exhibit stronger antimicrobial activity (MIC: 2 µg/mL) compared to non-halogenated analogs .
- Steric effects : Bulky groups (e.g., 2,4-dichlorophenyl) may reduce binding affinity if they clash with active-site residues .
- Comparative assays : Testing isostructural analogs (e.g., chloro vs. bromo derivatives) isolates electronic vs. steric contributions .
Q. What strategies mitigate discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer: Discrepancies in elemental analysis (e.g., nitrogen content) often stem from:
- Incomplete purification : Recrystallization in ethanol-water (1:1) removes unreacted hydrazide precursors .
- Byproduct formation : TLC monitoring (silica gel, ethyl acetate/hexane) identifies side products early .
- Microanalysis calibration : Use certified standards (e.g., acetanilide for nitrogen) to minimize instrument error .
Methodological Notes
- Stereochemical control : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers of (4S,5R)-configured triazoles .
- Biological assay design : Follow CLSI guidelines for antifungal testing, using fluconazole as a positive control .
- Data reproducibility : Report reaction conditions in detail (e.g., "reflux for 18 hours" vs. "stirred overnight") to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
